1-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-2-ium-3-carboxylate 1-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-2-ium-3-carboxylate (1XI, 3XI)-1, 2, 3, 4-Tetrahydro-1-methyl-beta-carboline-3-carboxylic acid, also known as mtca, belongs to the class of organic compounds known as harmala alkaloids. Harmala alkaloids are compounds with a structure based on harmaline, harmine, harmalol, harman or a derivative of those parents. These parents are beta-carbolines, consisting of a pyrimidine fused to the pyrrole moiety of an indole to form a pyrido[3, 4-b]indole (1XI, 3XI)-1, 2, 3, 4-Tetrahydro-1-methyl-beta-carboline-3-carboxylic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, (1xi, 3xi)-1, 2, 3, 4-tetrahydro-1-methyl-beta-carboline-3-carboxylic acid is primarily located in the cytoplasm. Outside of the human body, (1xi, 3xi)-1, 2, 3, 4-tetrahydro-1-methyl-beta-carboline-3-carboxylic acid can be found in alcoholic beverages, fruits, herbs and spices, and mushrooms. This makes (1xi, 3xi)-1, 2, 3, 4-tetrahydro-1-methyl-beta-carboline-3-carboxylic acid a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 5470-37-1
VCID: VC0189220
InChI: InChI=1S/C13H14N2O2/c1-7-12-9(6-11(14-7)13(16)17)8-4-2-3-5-10(8)15-12/h2-5,7,11,14-15H,6H2,1H3,(H,16,17)
SMILES: CC1C2=C(CC(N1)C(=O)O)C3=CC=CC=C3N2
Molecular Formula: C13H14N2O2
Molecular Weight: 230.26 g/mol

1-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-2-ium-3-carboxylate

CAS No.: 5470-37-1

Main Products

VCID: VC0189220

Molecular Formula: C13H14N2O2

Molecular Weight: 230.26 g/mol

1-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-2-ium-3-carboxylate - 5470-37-1

CAS No. 5470-37-1
Product Name 1-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-2-ium-3-carboxylate
Molecular Formula C13H14N2O2
Molecular Weight 230.26 g/mol
IUPAC Name 1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
Standard InChI InChI=1S/C13H14N2O2/c1-7-12-9(6-11(14-7)13(16)17)8-4-2-3-5-10(8)15-12/h2-5,7,11,14-15H,6H2,1H3,(H,16,17)
Standard InChIKey ZUPHXNBLQCSEIA-UHFFFAOYSA-N
SMILES CC1C2=C(CC(N1)C(=O)O)C3=CC=CC=C3N2
Canonical SMILES CC1C2=C(CC([NH2+]1)C(=O)[O-])C3=CC=CC=C3N2
Melting Point 290°C
Physical Description Solid
Description (1XI, 3XI)-1, 2, 3, 4-Tetrahydro-1-methyl-beta-carboline-3-carboxylic acid, also known as mtca, belongs to the class of organic compounds known as harmala alkaloids. Harmala alkaloids are compounds with a structure based on harmaline, harmine, harmalol, harman or a derivative of those parents. These parents are beta-carbolines, consisting of a pyrimidine fused to the pyrrole moiety of an indole to form a pyrido[3, 4-b]indole (1XI, 3XI)-1, 2, 3, 4-Tetrahydro-1-methyl-beta-carboline-3-carboxylic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, (1xi, 3xi)-1, 2, 3, 4-tetrahydro-1-methyl-beta-carboline-3-carboxylic acid is primarily located in the cytoplasm. Outside of the human body, (1xi, 3xi)-1, 2, 3, 4-tetrahydro-1-methyl-beta-carboline-3-carboxylic acid can be found in alcoholic beverages, fruits, herbs and spices, and mushrooms. This makes (1xi, 3xi)-1, 2, 3, 4-tetrahydro-1-methyl-beta-carboline-3-carboxylic acid a potential biomarker for the consumption of these food products.
Synonyms 1-methyl-1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid
MTCA
PubChem Compound 73530
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator